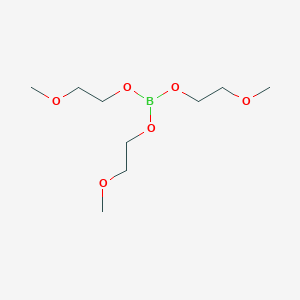

Tris(2-methoxyethyl)borate

Description

BenchChem offers high-quality Tris(2-methoxyethyl)borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-methoxyethyl)borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(2-methoxyethyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BO6/c1-11-4-7-14-10(15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGPXXORQKFXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCOC)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75915-45-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′,α′′-borylidynetris[ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75915-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2065834 | |

| Record name | Ethanol, 2-methoxy-, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14983-42-7, 98958-21-5 | |

| Record name | Tris(2-methoxyethyl) borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14983-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014983427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-methoxy-, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methoxyethyl) orthoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boron methoxyethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2-methoxyethyl)borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-methoxyethyl)borate, a triester of boric acid and 2-methoxyethanol, is a chemical compound with growing interest in materials science, particularly in the development of advanced polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines a general synthesis protocol, and explores its applications. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known properties with general methodologies for analogous compounds to provide a practical resource.

Chemical and Physical Properties

Tris(2-methoxyethyl)borate is a colorless substance, available commercially as a powder, with the chemical formula C₉H₂₁BO₆.[1] It is soluble in organic solvents and is used as a hydrolysate, and an inorganic reagent.[1] Key quantitative properties are summarized in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁BO₆ | [1] |

| Molecular Weight | 236.07 g/mol | [1] |

| Appearance | Colorless Powder | [1] |

| Purity | Min. 95% | [1] |

Table 1: Physical and Chemical Properties of Tris(2-methoxyethyl)borate

Synthesis

General Reaction

Borate esters, such as Tris(2-methoxyethyl)borate, are typically synthesized through the condensation reaction of boric acid with the corresponding alcohol. In this case, boric acid is reacted with three equivalents of 2-methoxyethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced during the reaction is typically removed.

Reaction Scheme:

B(OH)₃ + 3 CH₃OCH₂CH₂OH ⇌ B(OCH₂CH₂OCH₃)₃ + 3 H₂O

Experimental Protocol (General Procedure)

Materials:

-

Boric Acid (H₃BO₃)

-

2-Methoxyethanol (CH₃OCH₂CH₂OH)

-

A suitable solvent for azeotropic distillation (e.g., toluene or benzene)

-

Dean-Stark apparatus or equivalent setup for water removal

-

Reaction flask, condenser, heating mantle, and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add boric acid (1 equivalent) and 2-methoxyethanol (3 equivalents).

-

Add a solvent that forms an azeotrope with water (e.g., toluene) to the flask. The amount of solvent should be sufficient to allow for efficient reflux and azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continuously remove the water that collects in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation under reduced pressure to yield pure Tris(2-methoxyethyl)borate.

Note: The reaction conditions (temperature, time, and solvent) may need to be optimized for the specific scale and desired purity of the product.

Spectroscopic Data

Specific, experimentally verified NMR and IR spectroscopic data for Tris(2-methoxyethyl)borate are not available in the public domain. However, based on the structure of the molecule and general principles of spectroscopy for borate esters, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy (-OCH₃) and the two methylene (-CH₂-) groups of the 2-methoxyethyl moiety. The chemical shifts would likely be in the range of 3.3-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display three distinct signals for the methoxy carbon and the two methylene carbons.

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boron compounds. For a tricoordinate borate ester like Tris(2-methoxyethyl)borate, a single resonance is expected. The chemical shift will be indicative of the electronic environment around the boron atom.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Tris(2-methoxyethyl)borate would be characterized by strong B-O stretching vibrations, typically observed in the region of 1300-1450 cm⁻¹. Other significant peaks would include C-O stretching vibrations (around 1050-1150 cm⁻¹) and C-H stretching and bending vibrations from the alkyl chains.

Applications in Polymer Chemistry

Tris(2-methoxyethyl)borate and other borate esters have found applications in polymer science, primarily as crosslinking agents and as components in polymer electrolytes.

Crosslinking Agent for Polymers

Borate esters can form dynamic, reversible crosslinks with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) and its derivatives. This crosslinking ability is pH-dependent and can be used to create self-healing hydrogels and other smart materials.

Logical Relationship of Borate Crosslinking:

Caption: Borate ester crosslinking of hydroxyl-containing polymers.

Component in Polymer Electrolytes

Borate esters are utilized in the development of solid polymer electrolytes for applications in lithium-ion batteries and other electrochemical devices. They can act as plasticizers, enhancing the ionic conductivity of the polymer matrix. The Lewis acidic nature of the boron center can also interact with anions of the lithium salt, potentially increasing the lithium-ion transference number.

Experimental Workflow for Polymer Electrolyte Preparation:

References

An In-depth Technical Guide to the Synthesis and Structure of Tris(2-methoxyethyl)borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characteristics of tris(2-methoxyethyl)borate, a trialkyl borate ester. The document details a proposed synthetic protocol, summarizes key physical and spectroscopic data, and presents a visual representation of the synthetic workflow. This information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and potential application of this compound.

Core Synthesis and Structural Information

Tris(2-methoxyethyl)borate, with the chemical formula C9H21BO6, is an organic borate ester.[1] While specific experimental data for this compound is not extensively documented in publicly available literature, its synthesis can be reliably achieved through established methods for preparing alkyl borates. The structural characterization can be confidently predicted based on spectroscopic principles and data from analogous compounds.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of tris(2-methoxyethyl)borate.

| Property | Value |

| Molecular Formula | C9H21BO6 |

| Molecular Weight | 236.07 g/mol [1] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Estimated 250-270 °C at 760 mmHg |

| Density | Estimated 1.0 - 1.1 g/cm³ |

| Solubility | Soluble in most organic solvents. Hydrolyzes in the presence of water. |

Spectroscopic Data (Predicted)

The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for tris(2-methoxyethyl)borate, which are crucial for its identification and structural confirmation.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Triplet | 6H | B-O-CH₂ |

| ~3.5 - 3.7 | Triplet | 6H | CH₂-O-CH₃ |

| ~3.3 | Singlet | 9H | O-CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~70 - 72 | B-O-CH₂ |

| ~65 - 67 | CH₂-O-CH₃ |

| ~58 - 60 | O-CH₃ |

¹¹B NMR (Boron NMR) Data

| Chemical Shift (ppm) | Multiplicity | Comments |

| ~18 - 22 | Singlet | Typical for a trialkoxyborane with a trigonal planar boron center.[2][3][4] |

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Strong | C-H stretching (alkyl) |

| ~1450 - 1350 | Strong, Broad | Asymmetric B-O stretching[5][6] |

| ~1150 - 1050 | Strong | C-O stretching (ether) |

| ~750 - 700 | Medium | B-O-C bending |

Experimental Protocols

The following section provides a detailed, adaptable protocol for the synthesis of tris(2-methoxyethyl)borate based on the well-established esterification of boric acid.

Synthesis of Tris(2-methoxyethyl)borate via Esterification of Boric Acid

This procedure is adapted from the synthesis of n-butyl borate and is expected to provide a good yield of the desired product. The reaction involves the condensation of boric acid with 2-methoxyethanol, with the removal of water via azeotropic distillation to drive the equilibrium towards the product.

Materials and Equipment:

-

Boric acid (H₃BO₃)

-

2-Methoxyethanol (CH₃OCH₂CH₂OH)

-

Toluene (or another suitable solvent for azeotropic distillation)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, combine boric acid (1.0 mol), 2-methoxyethanol (3.3 mol, a slight excess), and toluene (approximately 150-200 mL).

-

Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer can be periodically drained. Continue the reflux until no more water is collected, which typically takes several hours.

-

Solvent Removal: Once the reaction is complete (as indicated by the cessation of water formation), allow the reaction mixture to cool to room temperature. Remove the toluene and excess 2-methoxyethanol by distillation. Initially, this can be done at atmospheric pressure, followed by vacuum distillation to remove the last traces of volatile components.

-

Product Isolation: The remaining liquid is the crude tris(2-methoxyethyl)borate. For higher purity, the product can be purified by fractional vacuum distillation.

-

Drying and Storage: The purified product should be dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of tris(2-methoxyethyl)borate.

References

- 1. Tris(2-methoxyethyl)orthoborate | CymitQuimica [cymitquimica.com]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. smrl.stanford.edu [smrl.stanford.edu]

- 5. repository.geologyscience.ru [repository.geologyscience.ru]

- 6. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]

An In-depth Technical Guide to Tris(2-methoxyethyl)borate (CAS: 14983-42-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-methoxyethyl)borate, identified by the CAS number 14983-42-7, is an organoborate ester with emerging applications in materials science and potentially in other advanced fields. This technical guide provides a comprehensive overview of its chemical and physical properties, available toxicological data, and generalized experimental protocols for its synthesis and characterization. While direct biological signaling pathway involvement has not been identified in the current literature, this document aims to equip researchers with the foundational knowledge necessary for further investigation and application development.

Chemical and Physical Properties

Tris(2-methoxyethyl)borate is a triester of boric acid and 2-methoxyethanol. A summary of its key quantitative data is presented below, alongside data for a structurally related compound, Tris[2-(2-(2-methoxyethoxy)ethoxy)ethyl] orthoborate, for comparative purposes.

| Property | Tris(2-methoxyethyl)borate | Tris[2-(2-(2-methoxyethoxy)ethoxy)ethyl] orthoborate | Reference |

| CAS Number | 14983-42-7 | 30989-05-0 | N/A |

| Molecular Formula | C₉H₂₁BO₆ | C₂₁H₄₅BO₁₂ | [1] |

| Molecular Weight | 236.07 g/mol | 500.39 g/mol | [1] |

| Appearance | Colorless Powder | Clear Liquid | [1][] |

| Boiling Point | 263 °C at 760 mmHg | 493.3 °C at 760 mmHg | [3] |

| Density | 0.995 g/cm³ | 1.056 g/cm³ | [][3] |

| Refractive Index | 1.401 | 1.435 | [3] |

| Flash Point | 99.1 °C | 252.1 °C | [3] |

| Vapor Pressure | 0.0173 mmHg at 25°C | 2.17E-09 mmHg at 25°C | [3] |

Experimental Protocols

Synthesis: Esterification of Boric Acid

This protocol describes a general method for the synthesis of trialkyl borates from boric acid and the corresponding alcohol.

Workflow:

Caption: General workflow for the synthesis of Tris(2-methoxyethyl)borate.

Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine boric acid (1 equivalent), 2-methoxyethanol (at least 3 equivalents, often used in excess), and an azeotropic solvent such as toluene.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with the toluene and collected in the Dean-Stark trap.

-

Monitoring: The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess 2-methoxyethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield the pure Tris(2-methoxyethyl)borate.

Characterization

NMR spectroscopy is a crucial technique for the structural elucidation of Tris(2-methoxyethyl)borate.

Sample Preparation:

-

Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

Expected Signals: Signals corresponding to the methoxy protons and the two methylene groups of the ethyl chain.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Expected Signals: Resonances for the methoxy carbon and the two methylene carbons.

¹¹B NMR Spectroscopy:

-

Instrument: A spectrometer equipped for boron NMR.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

-

-

Expected Signal: A single resonance characteristic of a tricoordinate borate ester. The chemical shift of tricoordinate boranes with oxygen-containing substituents typically falls in a specific range.[4]

IR spectroscopy can be used to identify the functional groups present in the molecule.

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet or a Nujol mull can be prepared.

Analysis:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Expected Bands: Characteristic absorption bands for B-O and C-O stretching, as well as C-H stretching and bending vibrations.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Analysis: The mass spectrum will show the molecular ion peak [M]⁺ and various fragment ions, which can be used to confirm the structure of the molecule.

Toxicological Information and Biological Relevance

Currently, there is no evidence to suggest that Tris(2-methoxyethyl)borate is directly involved in specific biological signaling pathways relevant to drug development. Its primary applications are in materials science. However, understanding its toxicological profile is crucial for safe handling and for assessing its potential for any future biological applications.

Borate esters, in general, can be used as prodrugs, where the borate group masks a functional group of a drug molecule.[5][6] This strategy can be employed to improve the drug's solubility, stability, or to achieve targeted release.[7][8] The release of the active drug can be triggered by hydrolysis or oxidation of the boronate ester.[5]

While not directly related to the target compound, some borate-containing molecules have been studied for their biological effects. For instance, sugar-borate complexes are naturally occurring and may have an impact on human health.[9]

Conclusion

Tris(2-methoxyethyl)borate is a borate ester with well-defined physical and chemical properties. While detailed, peer-reviewed experimental protocols for this specific compound are scarce, established methods for the synthesis and characterization of similar borate esters provide a solid foundation for researchers. The current body of knowledge does not indicate a direct role in biological signaling pathways, with its applications primarily in the realm of materials science. However, the broader field of borate esters in drug delivery and as prodrugs suggests potential avenues for future research for this and related compounds. This guide serves as a starting point for scientists and researchers to explore the potential of Tris(2-methoxyethyl)borate in their respective fields.

References

- 1. Tris(2-methoxyethyl)orthoborate | CymitQuimica [cymitquimica.com]

- 3. Cas 30989-05-0,tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | lookchem [lookchem.com]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Responsive boronate ester lipid nanoparticles for enhanced delivery of veliparib and platinum (IV) prodrug in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent and Selective Oxidatively Labile Ether-Based Prodrugs through Late-Stage Boronate Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Fructoborates: Part of a Family of Naturally Occurring Sugar–Borate Complexes—Biochemistry, Physiology, and Impact on Human Health: a Review - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of Tris(2-methoxyethyl)borate

An In-depth Technical Guide on the Physical Properties of Tris(2-methoxyethyl)borate and Related Compounds

A Note on Chemical Identity: The common name "Tris(2-methoxyethyl)borate" can be ambiguous. For the purposes of this technical guide, we will provide data on two distinct but related compounds to ensure comprehensive coverage for researchers. The primary focus will be on Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate (CAS Number: 30989-05-0) , as it is the subject of more extensive publicly available data. We will also present the available physical properties for the simpler compound, Tris(2-methoxyethyl)orthoborate (CAS Number: 14983-42-7) .

Core Physical Properties

The physical characteristics of these borate esters are critical for their application in various fields, including their use as flame retardants and electrolytes in advanced battery technologies.[1] The following tables summarize the key quantitative data for both compounds.

Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate

This compound is a colorless liquid known for its high thermal stability.[2]

| Property | Value | Unit |

| CAS Number | 30989-05-0 | - |

| Molecular Formula | C₂₁H₄₅BO₁₂ | - |

| Molecular Weight | 500.39 | g/mol |

| Density | 1.056[1][2][3][] | g/cm³ |

| Boiling Point | 493.3[1][2][3][] | °C at 760 mmHg |

| Flash Point | 252.1[1][2][3] | °C |

| Refractive Index | 1.435[1][2] | - |

| Vapor Pressure | 2.17 x 10⁻⁹[1][3] | mmHg at 25°C |

Tris(2-methoxyethyl)orthoborate

This compound is described as a colorless powder.[5]

| Property | Value | Unit |

| CAS Number | 14983-42-7 | - |

| Molecular Formula | C₉H₂₁BO₆ | - |

| Molecular Weight | 236.07[5][6] | g/mol |

| Density | 1.0 | g/cm³ |

| Boiling Point | 123-125[7] | °C at 1.5 Torr |

Experimental Protocols for Property Determination

The following sections detail the standardized methodologies for determining key physical properties cited in this guide.

Boiling Point Determination (OECD Test Guideline 103)

The boiling point is the temperature at which a substance's vapor pressure equals the standard atmospheric pressure (101.325 kPa).[8][9] The OECD Guideline 103 describes several methods for this determination, applicable to liquid substances that do not undergo chemical changes below their boiling point.[8][9]

Principle of the Method (Siwoloboff Method Example):

-

Sample Preparation: A small amount of the liquid sample is placed into a sample tube.

-

Apparatus Setup: A boiling capillary, fused at its upper end, is placed open-end-down into the sample tube. The sample tube is then attached to a thermometer.

-

Heating: The entire assembly is submerged in a heating bath (e.g., a liquid paraffin bath) and heated gradually.

-

Observation: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the lower end of the capillary.

-

Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid begins to rise into the capillary tube.[10]

Other valid methods under this guideline include using an ebulliometer, dynamic vapor pressure measurement, or differential scanning calorimetry (DSC).[8][11]

Density Determination (EU Method A.3 - Pycnometer)

This method is used to determine the relative density of a liquid by comparing the mass of a specific volume of the test substance to the mass of the same volume of a reference substance (typically water).[12] The pycnometer, a glass flask of a precisely known volume, is central to this method.[12][13]

Principle of the Method:

-

Preparation: A clean, dry pycnometer of a known volume is weighed empty (m₀).[13]

-

Sample Filling: The pycnometer is carefully filled with the test liquid, ensuring no air bubbles are present.

-

Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.[14] The volume is adjusted precisely to the pycnometer's calibration mark.

-

Weighing: The pycnometer is removed from the bath, cleaned of any external liquid, and weighed to determine the total mass (m₁).

-

Calculation: The mass of the liquid is calculated (m_liquid = m₁ - m₀). The density (ρ) is then determined using the formula ρ = m_liquid / V, where V is the known volume of the pycnometer.

-

Replication: The procedure is typically repeated at least once to ensure the results are reproducible.[14]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of an experimental procedure for determining the density of a liquid sample using the pycnometer method.

Caption: Workflow for Density Determination via Pycnometer Method.

References

- 1. Cas 30989-05-0,tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Tris(2-(2-(2-methoxyethoxy)ethoxy)ethyl) orthoborate|lookchem [lookchem.com]

- 5. Tris(2-methoxyethyl)orthoborate | CymitQuimica [cymitquimica.com]

- 6. canbipharm.com [canbipharm.com]

- 7. tris(2-methoxyethyl) orthoborate manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 11. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 12. enfo.hu [enfo.hu]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. EU A.3: Relative density (liquids and solids) | ibacon GmbH [ibacon.com]

An In-depth Technical Guide on Tris(2-methoxyethyl)borate

This guide provides an in-depth overview of the chemical properties of Tris(2-methoxyethyl)borate, with a focus on its molecular weight and formula. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physicochemical Data

The fundamental molecular characteristics of Tris(2-methoxyethyl)borate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₂₁BO₆[1] |

| Molecular Weight | 236.07 g/mol [1] |

| SMILES | COCCOB(OCCOC)OCCOC[1] |

| InChI Key | IYGPXXORQKFXCZ-UHFFFAOYSA-N[1] |

| CAS Number | 14983-42-7[1] |

| Appearance | Colorless Powder[1] |

Note on a similar compound: It is important to distinguish Tris(2-methoxyethyl)borate from a structurally related but different compound, Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate. This latter compound has a significantly different molecular formula (C₂₁H₄₅BO₁₂) and molecular weight (approximately 500.39 g/mol )[2][3][][5].

Structural and Logical Relationships

The following diagram illustrates the logical relationship between the constituent parts of the Tris(2-methoxyethyl)borate molecule.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Tris(2-methoxyethyl)borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Tris(2-methoxyethyl)borate (CAS No. 14983-42-7), a borate ester of interest in various chemical and pharmaceutical applications. Due to the limited availability of public domain spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for obtaining and analyzing this data are also provided.

Chemical Structure

Tris(2-methoxyethyl)borate is characterized by a central boron atom bonded to three 2-methoxyethoxy groups.

Structure:

B(OCH₂CH₂OCH₃)₃

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Tris(2-methoxyethyl)borate by providing information on the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Data

The proton NMR spectrum of Tris(2-methoxyethyl)borate is expected to show three distinct signals corresponding to the different types of protons in the 2-methoxyethyl group.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -OCH₃ | 3.3 - 3.5 | Singlet | 9H |

| -CH₂-O-CH₃ | 3.5 - 3.7 | Triplet | 6H |

| B-O-CH₂- | 3.8 - 4.1 | Triplet | 6H |

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon backbone of the molecule. Three signals are anticipated.

| Assignment | Predicted Chemical Shift (δ) ppm |

| -OCH₃ | 58 - 60 |

| -CH₂-O-CH₃ | 70 - 72 |

| B-O-CH₂- | 61 - 64 |

Note: Chemical shifts are predicted and can be influenced by experimental conditions.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Tris(2-methoxyethyl)borate.

Materials and Equipment:

-

Tris(2-methoxyethyl)borate sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of Tris(2-methoxyethyl)borate in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of Tris(2-methoxyethyl)borate is expected to be dominated by absorptions from the C-H, C-O, and B-O bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| B-O stretch | 1300 - 1450 | Strong, Broad |

| C-O stretch (ether) | 1080 - 1150 | Strong |

Experimental Protocol for IR Spectroscopy

Objective: To obtain an FT-IR spectrum of liquid Tris(2-methoxyethyl)borate.

Method: Attenuated Total Reflectance (ATR) FT-IR is a suitable technique for liquid samples as it requires minimal sample preparation.

Materials and Equipment:

-

Tris(2-methoxyethyl)borate sample

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol) and soft tissue

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small drop of the liquid Tris(2-methoxyethyl)borate sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a good quality spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of Tris(2-methoxyethyl)borate.

Caption: Spectroscopic analysis workflow for Tris(2-methoxyethyl)borate.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and data from analogous compounds. Actual experimental data may vary. It is recommended that researchers acquire and interpret their own data for definitive characterization.

An In-depth Technical Guide to the Lewis Acidity of Tris(2-methoxyethyl)borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Lewis Acidity of Borate Esters

Borate esters, with the general formula B(OR)₃, are a class of organoboron compounds that can function as Lewis acids. A Lewis acid is defined as an electron-pair acceptor. The boron atom in a trialkoxyborate possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base (an electron-pair donor).

The Lewis acidity of borate esters is a crucial factor in their chemical behavior, influencing their catalytic activity, their ability to form adducts, and their overall reactivity. The magnitude of this acidity is highly dependent on the nature of the alkoxy (-OR) groups attached to the boron atom. Electronegative substituents on the alkyl chains can significantly enhance the Lewis acidity by withdrawing electron density from the boron center, making it more electrophilic. Conversely, electron-donating groups decrease Lewis acidity.

Orthoborate esters, such as Tris(2-methoxyethyl)borate, are generally considered to be relatively weak Lewis acids.[1][2] However, the presence of ether linkages in the alkoxy substituents of Tris(2-methoxyethyl)borate introduces an interesting structural variable that could potentially modulate its Lewis acidity through intramolecular coordination.

Quantitative Assessment of Lewis Acidity: The Gutmann-Beckett Method

The most common and convenient method for quantifying the Lewis acidity of boranes and borate esters is the Gutmann-Beckett method.[1][3][4] This technique utilizes triethylphosphine oxide (TEPO) as a probe molecule and ³¹P NMR spectroscopy to measure the extent of the interaction between the Lewis acid and the Lewis base (TEPO).[3]

The oxygen atom of TEPO acts as a strong Lewis base and coordinates to the boron center of the borate ester. This coordination leads to a deshielding of the phosphorus nucleus in TEPO, resulting in a downfield shift of its resonance in the ³¹P NMR spectrum.[3] The magnitude of this chemical shift change is directly proportional to the strength of the Lewis acid.

The Lewis acidity is expressed as an "Acceptor Number" (AN), which is calculated from the observed ³¹P chemical shift of the TEPO-borate adduct.[1][3][5]

Calculation of the Acceptor Number (AN)

The Acceptor Number is calculated using the following empirical formula:[1][5]

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where:

-

δₛₐₘₚₗₑ is the ³¹P NMR chemical shift (in ppm) of triethylphosphine oxide (TEPO) in the presence of the Lewis acid sample, dissolved in a non-coordinating solvent like deuterated benzene or dichloromethane.

-

41.0 is the reference ³¹P chemical shift of TEPO in the non-coordinating solvent hexane.[1]

A higher Acceptor Number indicates a stronger Lewis acid.

Quantitative Data on the Lewis Acidity of Borate Esters

As of the latest literature review, no experimental Acceptor Number for Tris(2-methoxyethyl)borate has been published. To provide a context for the expected Lewis acidity of this compound, the following table includes the known Acceptor Number for a structurally related, yet electronically different, borate ester, Tris(2,2,2-trifluoroethyl) borate. The trifluoroethyl groups are strongly electron-withdrawing, leading to a significantly higher Lewis acidity.

| Compound | Acceptor Number (AN) | Reference |

| Tris(2,2,2-trifluoroethyl) borate | 66 | Wikipedia[6] |

| Tris(2-methoxyethyl)borate | Not Determined | - |

Experimental Protocol: Determination of the Acceptor Number for Tris(2-methoxyethyl)borate

This section provides a detailed methodology for the determination of the Acceptor Number of Tris(2-methoxyethyl)borate using the Gutmann-Beckett method.

Materials and Reagents

-

Tris(2-methoxyethyl)borate (reagent grade, anhydrous)

-

Triethylphosphine oxide (TEPO) (high purity, dried under vacuum)

-

Deuterated benzene (C₆D₆) or Deuterated dichloromethane (CD₂Cl₂) (anhydrous, stored over molecular sieves)

-

High-quality NMR tubes

-

Argon or Nitrogen gas supply for inert atmosphere techniques

-

Standard laboratory glassware (Schlenk flasks, syringes, etc.), dried in an oven.

NMR Sample Preparation (under an inert atmosphere)

-

In a glovebox or under a stream of inert gas, accurately weigh approximately 0.1 mmol of triethylphosphine oxide (TEPO) into a clean, dry vial.

-

To the same vial, add an equimolar amount (0.1 mmol) of Tris(2-methoxyethyl)borate.

-

Dissolve the mixture in approximately 0.6 mL of anhydrous deuterated benzene (C₆D₆) or deuterated dichloromethane (CD₂Cl₂).

-

Carefully transfer the solution into a clean, dry NMR tube using a pipette.

-

Seal the NMR tube with a cap. For prolonged storage or sensitive measurements, flame-sealing the tube under vacuum is recommended.

-

Prepare a reference sample containing only 0.1 mmol of TEPO in 0.6 mL of the same deuterated solvent.

³¹P NMR Spectroscopic Measurement

-

Acquire a proton-decoupled ³¹P NMR spectrum of the sample containing the Tris(2-methoxyethyl)borate-TEPO adduct.

-

Use a sufficient number of scans to obtain a high signal-to-noise ratio.

-

Record the chemical shift (δ) of the phosphorus resonance in ppm.

-

Acquire a ³¹P NMR spectrum of the reference sample containing only TEPO to ensure the purity of the probe and the solvent.

Data Analysis and Calculation

-

Identify the chemical shift (δₛₐₘₚₗₑ) of the main phosphorus signal in the spectrum of the adduct.

-

Use the formula AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) to calculate the Acceptor Number of Tris(2-methoxyethyl)borate.

Structural Factors Influencing the Lewis Acidity of Tris(2-methoxyethyl)borate

The Lewis acidity of Tris(2-methoxyethyl)borate is influenced by several competing electronic and structural factors.

-

Inductive Effect: The oxygen atoms in the alkoxy chains are electronegative and exert a -I inductive effect, withdrawing electron density from the boron atom and thereby increasing its Lewis acidity.

-

pπ-pπ Back-bonding: The lone pairs on the oxygen atoms directly attached to the boron can donate electron density back to the vacant p-orbital of the boron. This pπ-pπ back-bonding reduces the electron deficiency of the boron center and, consequently, its Lewis acidity. This effect is typical for borate esters and is a primary reason for their generally lower Lewis acidity compared to trialkylboranes.

-

Intramolecular Coordination (Chelation): The ether oxygen atoms in the 2-methoxyethyl chains are positioned in a way that could allow for intramolecular coordination to the boron center. If such chelation occurs, the lone pair of an ether oxygen would donate into the vacant p-orbital of the boron, effectively saturating its coordination sphere and significantly reducing its availability as a Lewis acid to external bases.

The overall Lewis acidity of Tris(2-methoxyethyl)borate will be a net result of these contributing factors.

Conclusion

While the precise Lewis acidity of Tris(2-methoxyethyl)borate remains to be experimentally determined, this guide provides the necessary theoretical background and a detailed experimental workflow for its quantification. The Gutmann-Beckett method offers a straightforward and reliable means to obtain the Acceptor Number, a valuable parameter for predicting the reactivity and catalytic potential of this compound. The interplay of inductive effects, pπ-pπ back-bonding, and potential intramolecular chelation makes Tris(2-methoxyethyl)borate an interesting subject for further investigation. The protocols and information presented herein are intended to facilitate such studies by researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. web.uvic.ca [web.uvic.ca]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. magritek.com [magritek.com]

- 6. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability of Tris(2-methoxyethyl)borate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of Tris(2-methoxyethyl)borate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide establishes a framework for its thermal analysis by presenting data from structurally related alkyl borates, detailing generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and proposing a plausible thermal decomposition pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are interested in the thermal characteristics of borate esters.

Introduction

Tris(2-methoxyethyl)borate is an organoboron compound belonging to the borate ester family. These esters are characterized by a central boron atom bonded to three alkoxy groups. The thermal stability of such compounds is a critical parameter in a variety of applications, including their use as reagents in organic synthesis, as components in electrolyte formulations, and in the development of novel drug delivery systems. Understanding the decomposition behavior of Tris(2-methoxyethyl)borate under thermal stress is essential for defining its operational limits, ensuring safety during its handling and storage, and predicting its performance in thermally demanding processes.

This guide will explore the thermal stability of Tris(2-methoxyethyl)borate through a comparative analysis with related compounds, provide detailed methodologies for its thermal characterization, and illustrate a proposed decomposition mechanism.

Physicochemical and Thermal Properties

Table 1: Physicochemical Properties of Tris(2-methoxyethyl)borate and Related Alkyl Borates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | TGA/DSC Data |

| Tris(2-methoxyethyl)borate | C₉H₂₁BO₆ | 236.07 | Not available | Not available | Not publicly available |

| Triethyl borate | C₆H₁₅BO₃ | 145.99 | 117-118 | 0.858 | Not publicly available |

| Tri-n-propyl borate | C₉H₂₁BO₃ | 188.07 | 175-177 | 0.857 | Not publicly available |

| Tri-n-butyl borate | C₁₂H₂₇BO₃ | 230.16 | 230-235 | 0.853 | Not publicly available |

Note: The absence of TGA/DSC data in public databases for these simple borate esters highlights a gap in the available literature.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of Tris(2-methoxyethyl)borate, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following are detailed, generalized protocols for the analysis of a liquid sample such as a borate ester.

Objective: To determine the temperature at which Tris(2-methoxyethyl)borate begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the sample of Tris(2-methoxyethyl)borate is homogeneous.

-

Using a micropipette, carefully dispense 5-10 mg of the liquid sample into a clean, tared alumina or platinum crucible. For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.[1][2]

-

Record the exact sample weight.

Instrumental Parameters:

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]

-

-

Atmosphere:

-

Purge with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.

-

-

Crucible:

-

Alumina (70 µL) or Platinum (70 µL). For volatile samples, a hermetically sealed aluminum pan with a pinhole may be used.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Identify the temperature of maximum rate of decomposition (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

Note the residual mass at the end of the experiment.

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Using a micropipette, dispense 2-5 mg of Tris(2-methoxyethyl)borate into a hermetically sealed aluminum pan. Sealing is crucial to prevent mass loss due to evaporation before decomposition.

-

Prepare an identical empty, hermetically sealed pan to be used as a reference.

-

Record the exact sample weight.

Instrumental Parameters:

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C) for 5 minutes.

-

Ramp from -20 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Atmosphere:

-

Purge with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Pans:

-

Hermetically sealed aluminum pans.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition, crystallization).

-

Determine the peak temperatures and enthalpies (ΔH) for each transition.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the thermal analysis process and a proposed decomposition pathway for Tris(2-methoxyethyl)borate.

References

Commercial Sources and Applications of Tris(2-methoxyethyl)borate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(2-methoxyethyl)borate, a versatile chemical compound with significant applications in lubrication and energy storage. This document details its commercial availability, key physical and chemical properties, and methodologies for its synthesis and application, with a focus on its emerging role in advanced material science.

Commercial Availability and Suppliers

Tris(2-methoxyethyl)borate (CAS No. 14983-42-7) is readily available from a variety of chemical suppliers, catering to both research and industrial scale requirements. The compound is typically offered in various purities and quantities, ensuring a stable supply for laboratory research and commercial production.

It is important to distinguish Tris(2-methoxyethyl)borate from a related, larger molecule, Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate (CAS No. 30989-05-0), which possesses different physical properties and applications.

Below is a summary of prominent commercial suppliers and their typical product offerings for Tris(2-methoxyethyl)borate.

Table 1: Commercial Suppliers of Tris(2-methoxyethyl)borate

| Supplier | Purity | Available Quantities |

| Biosynth (via CymitQuimica)[1] | Min. 95% | 10g, 25g, 50g, 100g, 250g |

| ChemicalBook[2] | 99% min | Kg quantities |

| BLD Pharmatech (via Sigma-Aldrich)[3] | 97% | Not specified |

| LGC Standards[4] | >90% | 1g, 5g, 10g |

Physicochemical Properties

Tris(2-methoxyethyl)borate is a colorless liquid with properties that make it suitable for its primary applications. A summary of its key physicochemical data is presented below.

Table 2: Physicochemical Properties of Tris(2-methoxyethyl)borate

| Property | Value | Source |

| CAS Number | 14983-42-7 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₂₁BO₆ | --INVALID-LINK--[1] |

| Molecular Weight | 236.07 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless Liquid | --INVALID-LINK--[3] |

| Boiling Point | 263°C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.995 g/cm³ | --INVALID-LINK-- |

| Flash Point | 99.1°C | --INVALID-LINK-- |

| Refractive Index | 1.401 | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, under inert atmosphere | --INVALID-LINK--[3] |

Synthesis Methodology

The synthesis of borate esters, including Tris(2-methoxyethyl)borate, is typically achieved through the esterification of boric acid with the corresponding alcohol. This reaction is a well-established method for producing high-purity borate esters for various applications.

Experimental Protocol: Synthesis of Tris(2-methoxyethyl)borate

This protocol is a generalized procedure based on the synthesis of similar borate esters.[4]

Materials:

-

Boric acid (H₃BO₃)

-

2-Methoxyethanol (CH₃OCH₂CH₂OH)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

-

Rotary evaporator

Procedure:

-

Combine one molar equivalent of boric acid with three molar equivalents of 2-methoxyethanol in a reaction flask containing toluene.

-

Assemble the Dean-Stark apparatus with the reaction flask and a condenser.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene and any unreacted 2-methoxyethanol under reduced pressure using a rotary evaporator.

-

The resulting product is Tris(2-methoxyethyl)borate, which can be further purified by vacuum distillation if required.

Applications and Experimental Evaluation

Tris(2-methoxyethyl)borate has garnered significant interest for its utility as a lubricant additive and as a component in battery electrolytes.

Lubricant Additive

Borate esters are known for their excellent anti-wear and friction-reducing properties when added to lubricating oils.[5] They form a protective film on metal surfaces, preventing direct contact and reducing wear and tear.

Experimental Protocol: Tribological Evaluation

The performance of Tris(2-methoxyethyl)borate as a lubricant additive can be assessed using a four-ball tribometer, following a procedure similar to ASTM D2783 for extreme pressure properties or ASTM D4172 for wear preventive characteristics.[2][3]

Materials:

-

Base lubricant oil (e.g., mineral oil, poly-alpha-olefin)

-

Tris(2-methoxyethyl)borate

-

Four-ball tribometer

-

Steel balls (e.g., GCr15/SAE 52100 steel)

-

Optical microscope for wear scar measurement

-

Ultrasonic bath and solvent for cleaning

Procedure:

-

Prepare a series of lubricant samples by dissolving varying concentrations of Tris(2-methoxyethyl)borate in the base oil.

-

Clean the steel balls thoroughly with a suitable solvent in an ultrasonic bath and dry them.

-

Assemble the four-ball test configuration in the tribometer.

-

Fill the test cup with the lubricant sample.

-

Conduct the test under specified conditions of load, speed, temperature, and duration. For example, a typical test might be run at 1450 rpm for 30 minutes under a load of 200 N.[5]

-

After the test, clean the lower three steel balls and measure the wear scar diameters using an optical microscope.

-

The coefficient of friction is typically recorded continuously during the test.

-

Analyze the wear scar diameters and friction coefficients to evaluate the anti-wear and friction-reducing properties of the additive.

Battery Electrolyte Additive

In the field of energy storage, borate esters are being investigated as additives to the electrolytes of lithium-ion batteries. They can help to form a stable solid-electrolyte interphase (SEI) on the electrode surfaces, which can improve the battery's cycle life and safety.

Experimental Protocol: Electrochemical Evaluation

The effect of Tris(2-methoxyethyl)borate as an electrolyte additive can be evaluated by constructing coin cells and performing electrochemical tests.

Materials:

-

Lithium-ion battery components (cathode, anode, separator)

-

Electrolyte solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate)

-

Lithium salt (e.g., LiPF₆)

-

Tris(2-methoxyethyl)borate

-

Coin cell components (cases, spacers, springs)

-

Glovebox with an inert atmosphere (e.g., argon)

-

Battery cycler

-

Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

-

Electrolyte Preparation: Inside a glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture. Then, prepare the test electrolyte by adding a specific concentration of Tris(2-methoxyethyl)borate to the baseline electrolyte.

-

Cell Assembly: Assemble coin cells (e.g., 2032-type) inside the glovebox using the cathode, anode, separator, and the prepared electrolyte.

-

Formation Cycling: Perform initial charge-discharge cycles at a low current rate to form a stable SEI layer.

-

Performance Testing: Cycle the cells at various current rates (C-rates) to evaluate their rate capability and long-term cycling stability.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at different states of charge to analyze the interfacial resistance and charge transfer kinetics.

-

Post-mortem Analysis: After cycling, disassemble the cells in the glovebox and analyze the electrode surfaces using techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to characterize the SEI layer.

References

- 1. Tris(2-methoxyethyl)orthoborate | CymitQuimica [cymitquimica.com]

- 2. Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26896J [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tris(2-methoxyethyl)borate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-methoxyethyl)borate, a trialkoxyborane, presents potential utility in various organic transformations. While specific literature on its applications is limited, its structural similarity to other well-studied borate esters, such as trimethyl borate and tris(2,2,2-trifluoroethyl) borate, suggests its viability as a reagent in key synthetic methodologies. This document outlines potential applications of Tris(2-methoxyethyl)borate in amidation reactions and as a precursor in the formation of boronic esters for Suzuki-Miyaura cross-coupling reactions. The protocols provided are based on established procedures for analogous borate esters and serve as a starting point for further investigation and optimization.

Potential Application: Direct Amidation of Carboxylic Acids

Borate esters are known to act as effective promoters for the formation of amide bonds directly from carboxylic acids and amines.[1][2] This method offers a valuable alternative to traditional coupling reagents, often generating water as the only byproduct and simplifying purification. Tris(2,2,2-trifluoroethyl) borate, in particular, has been demonstrated as a potent reagent for this transformation.[1][3] By analogy, Tris(2-methoxyethyl)borate could facilitate similar reactions.

The proposed mechanism involves the activation of the carboxylic acid through the formation of a borate ester intermediate, which is then susceptible to nucleophilic attack by the amine. The methoxyethyl groups may influence the reactivity and solubility of the reagent and intermediates.

Table 1: Hypothetical Screening of Reaction Conditions for Amidation

| Entry | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Plausible Yield (%) |

| 1 | Benzoic Acid | Benzylamine | Toluene | 110 | 12 | 85-95 |

| 2 | Phenylacetic Acid | Morpholine | Xylene | 140 | 8 | 80-90 |

| 3 | 4-Nitrobenzoic Acid | Aniline | Dioxane | 100 | 16 | 75-85 |

| 4 | Boc-glycine | Methyl L-phenylalaninate | Acetonitrile | 80 | 24 | 70-80 |

Note: The yields presented in this table are hypothetical and based on typical results obtained with other borate esters. Experimental validation is required.

Experimental Protocol: General Procedure for Direct Amidation

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and a suitable solvent (e.g., toluene, xylene) to achieve a 0.5 M concentration.

-

Add Tris(2-methoxyethyl)borate (1.1 equiv) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation.

Potential Application: Precursor to Boronic Esters for Suzuki-Miyaura Coupling

Trimethyl borate is a widely used precursor for the synthesis of boronic esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[4] The synthesis typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with the borate ester, followed by acidic workup. It is plausible that Tris(2-methoxyethyl)borate could be employed in a similar fashion to generate boronic esters. The resulting 2-methoxyethyl boronate esters may exhibit different reactivity and stability profiles compared to their methyl or isopropyl counterparts.

Table 2: Representative Examples of Boronic Ester Formation

| Entry | Organometallic Reagent | Tris(2-methoxyethyl)borate (equiv) | Reaction Temperature (°C) | Plausible Product |

| 1 | Phenylmagnesium bromide | 1.2 | -78 to rt | Phenylboronic acid |

| 2 | n-Butyllithium | 1.2 | -78 to rt | n-Butylboronic acid |

| 3 | 4-Methoxyphenylmagnesium bromide | 1.2 | -78 to rt | 4-Methoxyphenylboronic acid |

| 4 | 2-Thienyllithium | 1.2 | -78 to rt | Thiophene-2-boronic acid |

Note: The products listed are the corresponding boronic acids after hydrolysis of the boronate ester intermediate. The efficiency of these reactions with Tris(2-methoxyethyl)borate requires experimental verification.

Experimental Protocol: General Procedure for Boronic Ester Synthesis

-

Dissolve Tris(2-methoxyethyl)borate (1.2 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organometallic reagent (1.0 equiv) to the cooled solution while maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully adding an aqueous acid solution (e.g., 1 M HCl) at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or column chromatography.

Safety and Handling

Borate esters are generally flammable and should be handled in a well-ventilated fume hood. They are sensitive to moisture and should be stored under an inert atmosphere. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

References

- 1. Borate esters as convenient reagents for direct amidation of carboxylic acids and transamidation of primary amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]

- 4. Borate esters - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Tris(2-methoxyethyl)borate in Suzuki Couplings

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing reagents and byproducts have led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

While boronic acids and their pinacol esters are the most common boron reagents, the exploration of alternative boron sources continues to be an active area of research. This document provides a detailed protocol for the proposed use of Tris(2-methoxyethyl)borate as a boron source in Suzuki-Miyaura couplings. As of this writing, a specific, published protocol for this reagent in this context is not available. Therefore, the following protocol is based on established procedures for analogous trialkoxyborates, such as triisopropylborate, which are used for the in situ generation of the active boronate species.

Proposed Reaction Scheme

The use of Tris(2-methoxyethyl)borate is envisioned in a two-step, one-pot procedure. First, an organometallic reagent (generated from an organohalide) reacts with Tris(2-methoxyethyl)borate to form an aryl tris(2-methoxyethyl)boronate intermediate. This intermediate is then directly used in a Suzuki-Miyaura coupling with a second organohalide without the need for isolation.

Step 1: In Situ Boronate Formation Ar¹-X + Mg or R-Li → Ar¹-MgX or Ar¹-Li Ar¹-MgX or Ar¹-Li + B(OCH₂CH₂OCH₃)₃ → Ar¹-B(OCH₂CH₂OCH₃)₂ + ...

Step 2: Suzuki-Miyaura Coupling Ar¹-B(OCH₂CH₂OCH₃)₂ + Ar²-X' + Pd catalyst + Base → Ar¹-Ar²

Experimental Protocols

This section details the proposed methodologies for using Tris(2-methoxyethyl)borate in a one-pot Suzuki-Miyaura coupling reaction.

Protocol 1: One-Pot Suzuki Coupling via Grignard Reagent Formation

Materials:

-

Aryl Bromide 1 (Ar¹-Br)

-

Magnesium turnings

-

Tris(2-methoxyethyl)borate

-

Aryl Halide 2 (Ar²-X, X = Br, I)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous Solvent (e.g., THF, Dioxane)

-

Aqueous solution for workup (e.g., saturated NH₄Cl, water)

-

Organic solvent for extraction (e.g., Ethyl Acetate, CH₂Cl₂)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a solution of Aryl Bromide 1 (1.0 equivalent) in anhydrous THF via a dropping funnel. A crystal of iodine may be added to initiate the reaction.

-

Stir the mixture at room temperature until the magnesium is consumed.

-

-

In Situ Boronate Formation:

-

Cool the freshly prepared Grignard reagent to -78 °C.

-

Slowly add a solution of Tris(2-methoxyethyl)borate (1.1 equivalents) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Suzuki-Miyaura Coupling:

-

To the flask containing the in situ generated boronate, add Aryl Halide 2 (1.0 equivalent).

-

Add the Palladium Catalyst (0.01-0.05 equivalents).

-

Add an aqueous solution of the Base (2.0-3.0 equivalents).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation

While specific yield data for Tris(2-methoxyethyl)borate in Suzuki couplings is not available, the following table summarizes the performance of analogous borate reagents in similar transformations to provide an expectation of efficacy.

| Boron Reagent | Coupling Partners | Catalyst/Base System | Solvent | Yield (%) | Reference |

| Potassium (2-Benzyloxyethyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | THF/H₂O | 95 | [3] |

| Potassium (2-Benzyloxyethyl)trifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | THF/H₂O | 96 | [3] |

| Lithium Methyltriolborate | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | MeOH/H₂O | 93 | [4] |

| Lithium Methyltriolborate | 1-Bromo-2-methoxy-naphthalene | Pd(OAc)₂ / RuPhos | MeOH/H₂O | 96 | [4] |

| In situ from Triisopropylborate | Ortho-substituted aryl lithium with various aryl halides | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 60-95 | [5] |

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Workflow

The diagram below outlines the proposed one-pot workflow for the Suzuki-Miyaura coupling using Tris(2-methoxyethyl)borate.

Caption: Proposed one-pot workflow for Suzuki coupling with Tris(2-methoxyethyl)borate.

Discussion

Potential Advantages of Tris(2-methoxyethyl)borate:

-

Handling: As a liquid, it may be easier to handle and dispense accurately compared to solid boronic acids or esters.

-

Solubility: The methoxyethyl groups may enhance solubility in common organic solvents used for Suzuki couplings.

-

Stability: Trialkoxyborates are generally stable and can be stored for extended periods, unlike some boronic acids which can be prone to decomposition.[6]

Potential Challenges:

-

Stoichiometry: The transfer of the aryl group from the in situ generated boronate must be efficient. Incomplete transfer would lead to lower yields.

-

Reaction Conditions: Optimization of the base, solvent, and temperature will be necessary to achieve high yields and minimize side reactions like protodeboronation.

-

Byproducts: The 2-methoxyethanol byproduct from the borate will need to be effectively removed during workup.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-Coupling Reaction with Lithium Methyltriolborate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Tris(2-methoxyethyl)borate in Borate Ester Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction